N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .
Preparation Methods
The synthesis of N7-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves multiple steps. The general synthetic route includes the formation of the pyrazole ring, followed by the construction of the triazolo[1,5-a]pyrimidine scaffold. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .
Chemical Reactions Analysis
N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where
Properties
Molecular Formula |
C26H18N8O3 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C26H18N8O3/c35-25(30-20-13-28-32(15-20)14-19-8-3-6-17-5-1-2-10-22(17)19)24-12-23(31-26-27-16-29-33(24)26)18-7-4-9-21(11-18)34(36)37/h1-13,15-16H,14H2,(H,30,35) |
InChI Key |
AGFFEUBDSXAINH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)NC(=O)C4=CC(=NC5=NC=NN45)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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